![molecular formula C22H18ClN3O2 B236236 2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)
2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide is a chemical compound that has gained significant research attention due to its potential applications in the pharmaceutical industry. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
作用机制
The mechanism of action of 2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide is not fully understood. However, studies have shown that this compound may exert its effects through various pathways such as the inhibition of protein kinases, modulation of ion channels, and regulation of gene expression.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide may have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, this compound has been shown to regulate glucose metabolism and insulin secretion by modulating the activity of key enzymes and receptors. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and inflammation by activating various signaling pathways.
实验室实验的优点和局限性
The advantages of using 2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide in lab experiments include its potential applications in cancer, diabetes, and neurodegenerative disease research. This compound has shown promising results in inhibiting the growth of cancer cells, regulating glucose metabolism and insulin secretion, and protecting neurons from oxidative stress and inflammation. The limitations of using this compound in lab experiments include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the research on 2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other areas such as cardiovascular disease and inflammation. Additionally, the development of derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
合成方法
2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide can be synthesized using various methods such as the Suzuki coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The Suzuki coupling method involves the reaction of 2-chloronicotinoyl chloride and 5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenylboronic acid in the presence of palladium catalyst and base. The Buchwald-Hartwig amination method involves the reaction of 2-chloronicotinoyl chloride and 5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenylamine in the presence of palladium catalyst and base. The Sonogashira coupling method involves the reaction of 2-chloronicotinoyl chloride and 5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenylacetylene in the presence of palladium catalyst and base.
科学研究应用
2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide has shown potential applications in scientific research. This compound has been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In diabetes research, this compound has shown potential in regulating glucose metabolism and insulin secretion. In neurodegenerative disease research, this compound has shown potential in protecting neurons from oxidative stress and inflammation.
属性
产品名称 |
2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide |
|---|---|
分子式 |
C22H18ClN3O2 |
分子量 |
391.8 g/mol |
IUPAC 名称 |
2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H18ClN3O2/c1-3-14-7-9-19-18(11-14)26-22(28-19)15-8-6-13(2)17(12-15)25-21(27)16-5-4-10-24-20(16)23/h4-12H,3H2,1-2H3,(H,25,27) |
InChI 键 |
CZYIBDMQHYJGCG-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=C(N=CC=C4)Cl |
规范 SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=C(N=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B236158.png)
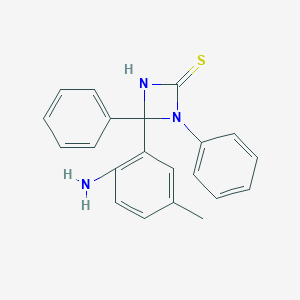
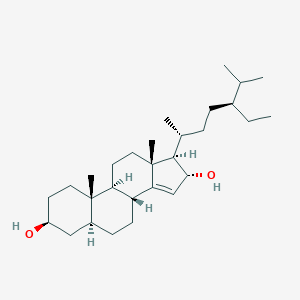
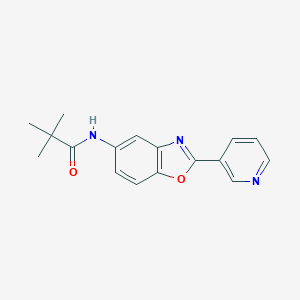
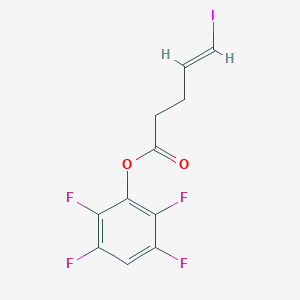
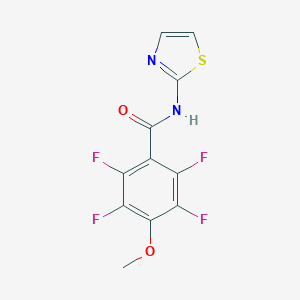
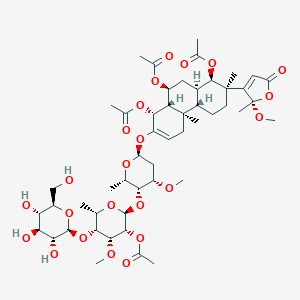





![N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)